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Compound of Interest

Compound Name: Divinyl sulfide

Cat. No.: B1213866

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of Divinyl Sulfide Properties

Divinyl sulfide, an organosulfur compound with the formula S(CH=CH:)z, is a molecule of
interest in various chemical and pharmaceutical research areas.[1] Understanding its
physicochemical properties is crucial for its application in synthesis, polymer science, and drug
development. This guide provides a direct comparison of experimentally determined and
computationally predicted properties of divinyl sulfide, offering researchers a comprehensive
overview.

Quantitative Data Summary

The following table summarizes the available experimental and computational data for key
physical properties of divinyl sulfide.
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Methodologies

Experimental Protocols

The experimental values cited in this guide are typically determined using well-established

laboratory techniques. While the specific protocols for the cited data are not detailed in the

source documents, the following are general, standard methods for determining these

properties.

1. Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor

pressure equals the external pressure. A common laboratory method is distillation.[3] In this

process, the liquid is heated in a flask, and the temperature of the vapor is measured with a

thermometer as it passes into a condenser. The temperature at which the liquid actively boils

and the vapor temperature remains constant is recorded as the boiling point. For small sample
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sizes, a micro-boiling point determination can be used, which involves observing the
temperature at which a rapid and continuous stream of bubbles emerges from an inverted
capillary tube submerged in the heated liquid.

2. Melting Point Determination: For compounds that are solid at or near room temperature, the
melting point is a key indicator of purity. This is typically determined using a melting point
apparatus. A small amount of the powdered solid is packed into a capillary tube and placed in
the apparatus, which slowly heats the sample. The temperature range from which the solid
begins to melt until it becomes completely liquid is recorded as the melting point range.

3. Density Measurement: The density of a liquid is its mass per unit volume. A straightforward
method involves accurately measuring the mass of a known volume of the liquid.[4] This is
typically done by weighing a specific volume of the liquid in a graduated cylinder or a more
precise volumetric flask on an analytical balance.[4] The density is then calculated by dividing
the mass by the volume.

Computational Methodologies

The computational data presented here are derived from group contribution methods, which
estimate properties based on the molecular structure of the compound.

1. Joback Method: The Joback method is a group-contribution technique used to predict
various thermodynamic properties of pure components based solely on their molecular
structure.[5] It involves breaking down the molecule into a set of predefined functional groups.
Each group is assigned a specific numerical contribution to the overall property being
estimated.[5][6] The property is then calculated by summing the contributions of all the groups
in the molecule.[5] This additive approach allows for the estimation of properties like standard
Gibbs free energy of formation and enthalpy of fusion without the need for experimental data.

[51[6]

2. Crippen Method: The Crippen method is an atom-based approach for calculating the
octanol-water partition coefficient (logP), a measure of a molecule's hydrophobicity.[7][8]
Similar to the Joback method, it relies on classifying the atoms within a molecule into different
types based on their chemical environment.[7] Each atom type is assigned a specific
contribution to the overall logP value.[7] The logP of the molecule is then calculated as the sum
of the contributions of all its constituent atoms.[7]
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Logical Workflow for Data Comparison

The following diagram illustrates the logical workflow for comparing experimental and
computational data for a chemical compound like divinyl sulfide.
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Caption: Workflow for comparing experimental and computational data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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